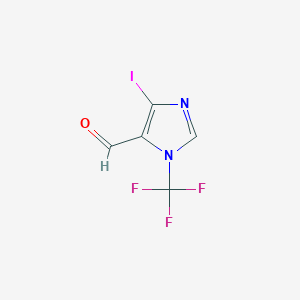
4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that features both iodine and trifluoromethyl groups attached to an imidazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the iodination of a pre-formed imidazole ring followed by the introduction of the trifluoromethyl group. The aldehyde functionality is then introduced through formylation reactions. Specific reaction conditions, such as the use of iodine and trifluoromethylating agents, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield improvement and cost reduction. This could include continuous flow chemistry techniques and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
Substitution: Various substituted imidazoles.
Oxidation: 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid.
Reduction: 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-methanol.
Coupling: Biaryl or alkyne-substituted imidazoles.
Scientific Research Applications
4-Iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde largely depends on its application:
In Organic Electronics: Acts as a passivation agent, reducing defect density in perovskite films and enhancing their crystallinity.
In Biological Systems: May interact with specific enzymes or receptors, inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-methylimidazole: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)-1H-imidazole: Lacks the iodine atom.
2,4,5-Trifluoroimidazole: Contains multiple fluorine atoms but no iodine.
Uniqueness
4-Iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity patterns .
Properties
Molecular Formula |
C5H2F3IN2O |
|---|---|
Molecular Weight |
289.98 g/mol |
IUPAC Name |
5-iodo-3-(trifluoromethyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C5H2F3IN2O/c6-5(7,8)11-2-10-4(9)3(11)1-12/h1-2H |
InChI Key |
AWRVKQITOPCLLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1C(F)(F)F)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


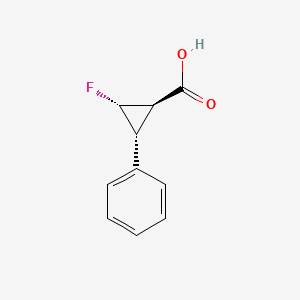
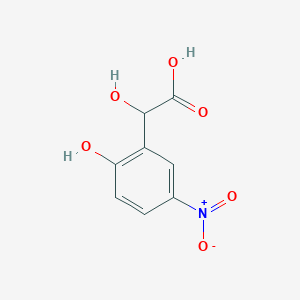
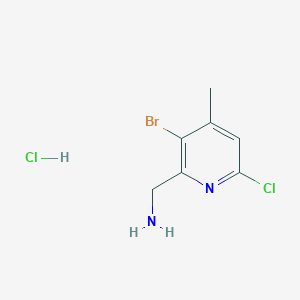
![6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15322113.png)
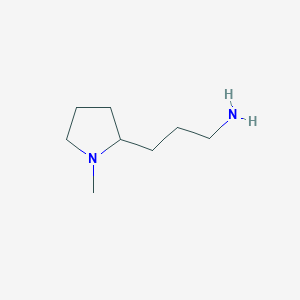
![3-[2-(Methylsulfonyl)phenyl]propanoic Acid](/img/structure/B15322124.png)
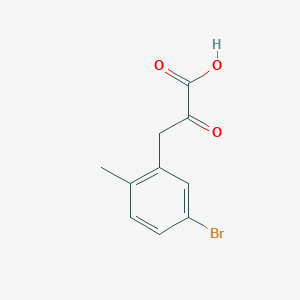
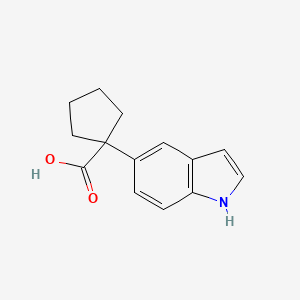

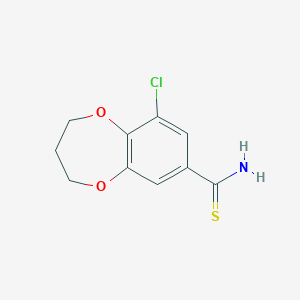
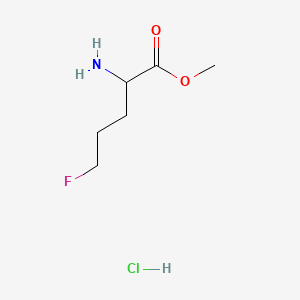
![[(3,3-Difluorocyclobutyl)methyl]urea](/img/structure/B15322158.png)
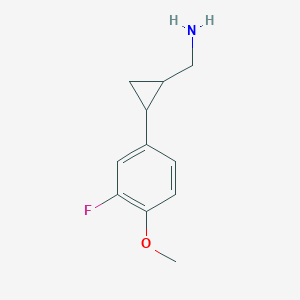
![3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B15322179.png)
